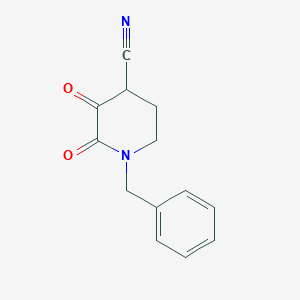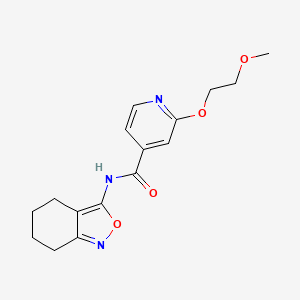![molecular formula C20H20N4O B2564441 8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2194902-77-5](/img/structure/B2564441.png)
8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a naphthalene moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Naphthalene Moiety: The naphthalene-1-carbonyl group is introduced via Friedel-Crafts acylation, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the click chemistry step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Naphthalene-1,4-dione derivatives.
Reduction: 8-(naphthalene-1-methanol)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane.
Substitution: Various N-substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Medicine
Drug Development: The bicyclic structure and triazole ring are common motifs in drug design, potentially useful in developing treatments for neurological disorders.
Industry
Materials Science: The compound’s unique structure can be utilized in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions, inhibiting enzyme activity, while the bicyclic core can interact with hydrophobic pockets in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane: Lacks the triazole ring, making it less versatile in chemical reactions.
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane:
Uniqueness
8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the combination of a bicyclic core, a naphthalene moiety, and a triazole ring, providing a versatile scaffold for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-7-3-5-14-4-1-2-6-18(14)19)24-15-8-9-16(24)13-17(12-15)23-11-10-21-22-23/h1-7,10-11,15-17H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQUWKPJAHJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC4=CC=CC=C43)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2564358.png)

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)




![3-(4-ethoxyphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2564369.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)

![5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2564374.png)

![Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

